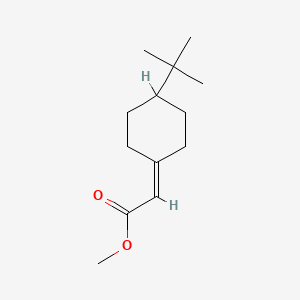![molecular formula C9H15ClN2O3 B8752156 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B8752156.png)
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Aqueous sodium hydroxide for hydroxide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar structure but lacks the hydrochloride component.
8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane: Contains a methoxy group instead of a hydroxy group
Uniqueness
2-hydroxy-8-methyl-2,8-diazaspiro[45]decane-1,3-dione;hydrochloride is unique due to its specific spiro structure and the presence of both hydroxy and hydrochloride groups
特性
分子式 |
C9H15ClN2O3 |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C9H14N2O3.ClH/c1-10-4-2-9(3-5-10)6-7(12)11(14)8(9)13;/h14H,2-6H2,1H3;1H |
InChIキー |
ZHABPKWMZOVBIQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2(CC1)CC(=O)N(C2=O)O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Benzyloxy)-5-bromoimidazo[1,2-a]pyridine](/img/structure/B8752080.png)
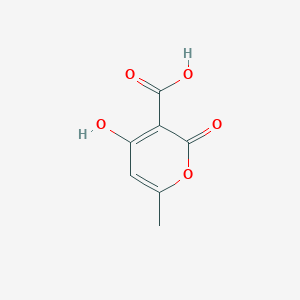
![7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine](/img/structure/B8752095.png)
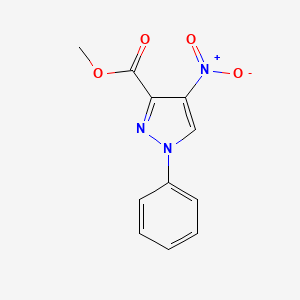
![[4-(3-Bromopropoxy)phenyl]phenylmethanone](/img/structure/B8752105.png)
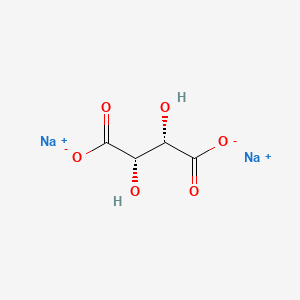
![2-Chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8752134.png)
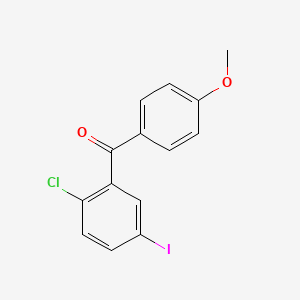
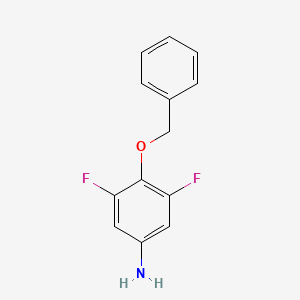
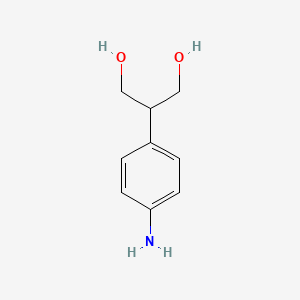
![3-[Butyl(ethyl)amino]phenol](/img/structure/B8752160.png)
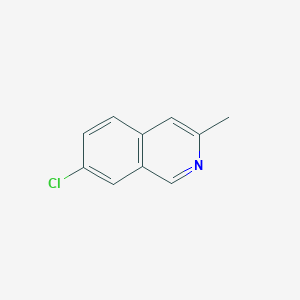
![5-[3-(trifluoromethyl)phenyl]-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8752174.png)
